2-(Azepan-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)ethanamine hydrochloride
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Overview
Description
2-(Azepan-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)ethanamine hydrochloride is a chemical compound with a complex structure that includes an azepane ring, a sulfonyl group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)ethanamine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of the Pyridine Moiety: The pyridine moiety is attached through nucleophilic substitution reactions, where the pyridine ring acts as a nucleophile.
Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps to obtain the desired product in its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)ethanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(Azepan-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)ethanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Azepan-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)ethanamine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Azepan-1-ylsulfonyl)ethylamine: Similar structure but lacks the pyridine moiety.
N-(Pyridin-3-ylmethyl)ethanamine: Contains the pyridine moiety but lacks the azepane ring and sulfonyl group.
2-(Azepan-1-ylsulfonyl)ethanol: Similar structure with an alcohol group instead of the amine group.
Uniqueness
2-(Azepan-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)ethanamine hydrochloride is unique due to its combination of an azepane ring, sulfonyl group, and pyridine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C14H24ClN3O2S |
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Molecular Weight |
333.9 g/mol |
IUPAC Name |
2-(azepan-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C14H23N3O2S.ClH/c18-20(19,17-9-3-1-2-4-10-17)11-8-16-13-14-6-5-7-15-12-14;/h5-7,12,16H,1-4,8-11,13H2;1H |
InChI Key |
RTGNAEUFNUKKIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)CCNCC2=CN=CC=C2.Cl |
Origin of Product |
United States |
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